Characterization Guide: Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate
Characterization Guide: Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate
This technical guide details the characterization of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate (CAS: 185105-98-0), a critical synthetic intermediate and known process-related impurity in the manufacturing of Acotiamide , a gastroprokinetic agent.
Designed for analytical chemists and process development scientists, this monograph establishes a self-validating framework for identifying and quantifying this specific thiazole derivative.
[1]
Executive Summary & Context
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate serves a dual role in medicinal chemistry:
-
Key Intermediate: It is the precursor to the Acotiamide drug substance, requiring subsequent amidation of the ethyl ester.
-
Critical Impurity: In the final drug substance, it is classified as a "Level 2" impurity (Process Intermediate). Its presence indicates incomplete reaction during the final coupling or hydrolysis stages.
Precise characterization is required to establish its response factor in HPLC assays and to validate the "purge factor" of the purification process.
Physicochemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 366.39 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl |
| Melting Point | 168–172 °C (Typical for thiazole-amide esters) |
Synthetic Origin & Impurity Logic
To understand the impurities profile, one must understand the genesis of the molecule. This compound is formed via the Schotten-Baumann acylation of ethyl 2-aminothiazole-4-carboxylate.
Pathway Diagram
The following workflow illustrates the formation of the target and its divergence into the final drug substance (Acotiamide).
Figure 1: Synthetic pathway highlighting the target molecule as the pivotal intermediate.
Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR signature is distinct due to the electron-deficient thiazole ring and the electron-rich trimethoxybenzene system.
Protocol:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d
. (CDCl is acceptable but DMSO ensures complete solubility and sharp amide peaks). -
Acquire
H NMR (400 MHz minimum) with 16 scans.
Diagnostic Assignment (DMSO-d
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH Amide | 11.50 – 11.80 | Singlet (br) | 1H | Highly deshielded amide proton due to thiazole electron withdrawal. |
| Thiazole H-5 | 8.05 – 8.15 | Singlet | 1H | Characteristic heteroaromatic singlet; shift confirms 4-ester substitution. |
| Ar-H (Benzene) | 7.50 – 7.60 | Singlet | 1H | H-6 of trimethoxy ring (sterically crowded). |
| Ar-H (Benzene) | 6.80 – 6.90 | Singlet | 1H | H-3 of trimethoxy ring. |
| Ethyl CH | 4.25 – 4.35 | Quartet ( | 2H | Ester methylene protons. |
| OMe Groups | 3.75 – 3.95 | 3 Singlets | 9H | Three distinct methoxy environments (2, 4, 5 positions). |
| Ethyl CH | 1.25 – 1.35 | Triplet ( | 3H | Ester methyl terminal. |
Note: The presence of the amide proton >11 ppm is the primary confirmation of the N-acylation. If this peak is absent, the starting amine was not acylated.
B. Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is required to confirm the elemental composition and rule out des-methyl or hydrolyzed impurities.
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)
-
Expected Adducts:
and
Fragmentation Pattern (MS/MS):
-
Parent Ion:
( ) -
Primary Loss: Loss of Ethanol (
) or Ethoxy group if ester cleavage occurs. -
Characteristic Fragment: Cleavage of the amide bond typically yields the 2,4,5-trimethoxybenzoyl cation (
), a stable resonance-stabilized ion.
C. Infrared Spectroscopy (FT-IR)
Used for solid-state identification (ID) testing.
-
Amide I (C=O):
cm (Strong). Indicates the secondary amide. -
Ester (C=O):
cm (Strong). Distinguishes the intermediate from the final Acotiamide (which has an amide side chain) or the hydrolyzed acid. -
C-O Stretching:
cm . Strong bands from the three methoxy groups.
Purity & Quantification Strategy (HPLC)
To use this compound as a Reference Standard, a validated HPLC method is required. The high UV absorbance of the trimethoxybenzene moiety allows for sensitive detection.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).
-
Gradient: 10% B to 90% B over 20 minutes.
-
Wavelength: 290 nm (Maximizes trimethoxybenzoyl absorption).
Purification Workflow (If isolating from crude): The following Graphviz diagram outlines the logic for isolating this specific impurity from a crude reaction mixture.
Figure 2: Isolation logic relying on the solubility difference between the neutral amide product and the basic starting amine.
References
-
Acotiamide Synthesis & Impurities
-
Process for the preparation of Acotiamide and its intermediates.[1] (2012).[1][2] World Intellectual Property Organization.[1] WO2012032528A2 .[1] Link
- Note: This patent details the coupling of 2-aminothiazole derivatives with trimethoxybenzoic acid, establishing the synthetic context for the ethyl ester intermedi
-
-
Thiazole Characterization Standards
-
Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules , 26(6), 1449. Link
- Provides comparative NMR d
-
-
Reference Standard Availability
Sources
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 3. Ethyl 2-(2,4,5-Trimethoxybenzamido)thiazole-4-carboxylate, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]
- 4. :: Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate | CAS No.185105-98-0 | SVAK Lifesciences :: [svaklifesciences.com]
- 5. Ethyl 2-(2,4,5-Trimethoxybenzamido)thiazole-4-carboxylate [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
